2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
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Overview
Description
This usually involves the IUPAC name, other names (if any), and the class of compounds it belongs to. The structure and functional groups in the compound are also described.
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the structure of the molecule using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity/basicity, reactivity, etc.Scientific Research Applications
Chemical Synthesis and Structural Analysis
A crucial area of scientific research involving this compound is its synthesis and structural characterization. The creation of heterocyclic derivatives, as illustrated in the study by Banfield et al. (1987), demonstrates the formation of complex structures like N-(2-dimethylamino-4-oxo-7,8-diphenyl-4,6-dihydropyrrolo [1,2-a]pyrimidin-6-ylidene)acetamide through ketene action on specific guanidine derivatives. This process, supported by X-ray analysis, highlights the compound's potential as a precursor for further chemical investigations and its contribution to expanding the knowledge on heterocyclic chemistry Banfield, Fallon, & Gatehouse, 1987.
Antimicrobial and Antitumor Activity
Another significant area of application for this compound is in exploring its antimicrobial and antitumor potentials. Research by Bondock et al. (2008) on new heterocycles incorporating antipyrine moiety, including derivatives of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, shows promising antimicrobial properties. These compounds were synthesized and tested for their effectiveness against various microbial agents, indicating a potential for developing new therapeutic agents Bondock, Rabie, Etman, & Fadda, 2008.
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, etc., of the compound.
Future Directions
This involves potential applications or areas of study for the compound.
For a specific compound, you may need to look up scientific literature or databases. Always ensure to use reliable sources and understand that the analysis may vary based on the available data. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.
properties
IUPAC Name |
2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-5-4-6-13(7-11)23-8-12(2)9-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h4-7,12H,8-10H2,1-3H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCENDBUKXAHNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,7-dimethyl-2,4-dioxo-9-(m-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide |
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